10.4‑Fold Higher Kinetic Solubility at Intestinal pH Compared to Bosutinib Free Base
In a direct head‑to‑head comparison, bosutinib methanoate achieved a kinetic solubility of 125 µg/mL in pH 6.8 phosphate buffer (37 °C, 24 h), whereas bosutinib free base measured only 12 µg/mL under identical conditions [1]. This corresponds to a 10.4‑fold increase in solubility at the pH of the small intestine.
| Evidence Dimension | Aqueous kinetic solubility |
|---|---|
| Target Compound Data | 125 µg/mL |
| Comparator Or Baseline | Bosutinib free base: 12 µg/mL |
| Quantified Difference | 10.4‑fold higher |
| Conditions | pH 6.8 phosphate buffer, 37 °C, 24 h, shake‑flask method |
Why This Matters
Higher solubility at intestinal pH directly translates to greater dissolution in the gastrointestinal tract, which is a key driver of oral absorption for BCS Class II/IV compounds.
- [1] Li, J., et al. (2018). Solid state characterization and solubility enhancement of bosutinib methanoate salt. Journal of Pharmaceutical and Biomedical Analysis, 158, 234-241. DOI: 10.1016/j.jpba.2018.05.032 View Source
